N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
Properties
CAS No. |
868228-20-0 |
|---|---|
Molecular Formula |
C20H19N5O6S |
Molecular Weight |
457.46 |
IUPAC Name |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19N5O6S/c1-30-14-8-5-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-3-6-13(7-4-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27) |
InChI Key |
QXTOGNINDZMGBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolidine derivatives, have been found to exhibit diverse therapeutic and pharmaceutical activities. They are used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.
Mode of Action
It can be inferred from related compounds that the presence of sulfur enhances their pharmacological properties. The compound may interact with its targets through hydrogen bonding, electrostatic interactions, or other types of chemical bonding, leading to changes in the target’s function.
Biochemical Pathways
For example, thiazolidine derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that the compound may affect a variety of biochemical pathways, leading to a range of downstream effects.
Biological Activity
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 888419-36-1 |
| Molecular Formula | C19H17N5O5S |
| Molecular Weight | 427.4 g/mol |
Structure
The compound features a pyrimidine core with various substituents that contribute to its biological activity. The presence of the nitrobenzyl thio group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, nitrobenzoate-derived compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
The proposed mechanism involves the compound's ability to disrupt cellular processes critical for tumor growth. Specifically, it may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways, ultimately leading to reduced tumor vascularization and growth .
Antiangiogenic Activity
The antiangiogenic potential of nitrobenzoate derivatives has been highlighted in studies focusing on their effect on endothelial cells. For example, a related compound was found to impair endothelial cell migration and tube formation, suggesting that this compound may also exhibit similar effects .
Inhibition of Multidrug Resistance
Another significant aspect of this compound is its potential to overcome multidrug resistance in cancer therapy. By inhibiting tubulin polymerization, it may prevent the efflux of chemotherapeutic agents from cancer cells, thereby enhancing their efficacy .
Study 1: In Vitro Analysis
In vitro studies have demonstrated that similar nitrobenzoate compounds can significantly reduce cell viability in various cancer cell lines. For instance, one study reported a dose-dependent reduction in cell proliferation upon treatment with a nitrobenzoate derivative, highlighting its potential as an effective anticancer agent.
Study 2: In Vivo Efficacy
Animal models treated with nitrobenzoate compounds showed significant tumor size reduction compared to control groups. These findings support the hypothesis that these compounds can effectively target tumor growth and angiogenesis in vivo.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:
Key Observations:
Thioether Substituents: The 4-nitrobenzylthio group in the target compound and ’s analog enhances electron-withdrawing effects compared to benzylthio (Compound 19) or ethylthio (Compound 21). This may improve binding to redox-sensitive targets like viral proteases . Sulfonamide vs. The target’s 3,4-dimethoxybenzamide group balances lipophilicity and hydrogen-bonding capacity.
However, replacing the carbonitrile with a dimethoxybenzamide could alter target specificity . ZHK’s sulfamoylphenylpropanamide group enabled selective inhibition of lactate dehydrogenase-5 (LDH-5), highlighting the importance of substituent bulk and charge distribution in isoform selectivity .
Synthetic Efficiency :
- Yields for thioether-containing DHPMs range from 59% (Compound 19) to 88% (Compound IX, ). The target compound’s synthesis likely employs similar nucleophilic substitution strategies (e.g., reaction of a bromo derivative with a thiol-containing intermediate) .
Mechanistic and Structural Insights
- Pyrimidinone Core: The 6-oxo-1,6-dihydropyrimidine scaffold is a proven pharmacophore in kinase and protease inhibitors. Its keto-enol tautomerism facilitates interactions with catalytic residues in enzymes .
- Role of Nitro Groups : The para-nitro group in the target compound may stabilize negative charge development during enzyme binding, mimicking transition states in proteolytic reactions .
- Methoxy vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for this compound?
- Methodology :
- Synthesis : Multi-step synthesis involving thioether bond formation (e.g., coupling 4-nitrobenzyl mercaptan with pyrimidinone intermediates) under controlled pH and temperature. Use solvents like DMF or dichloromethane for solubility optimization .
- Characterization :
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
- Confirm purity (>95%) using HPLC or LC-MS.
- Structural elucidation via H/C NMR (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers determine solubility and stability under experimental conditions?
- Methodology :
- Solubility : Screen solvents (e.g., DMSO for stock solutions; aqueous buffers for biological assays) using nephelometry or UV-Vis spectroscopy.
- Stability :
- Assess thermal stability via thermogravimetric analysis (TGA) (decomposition temperature >200°C).
- Monitor hydrolytic stability in PBS (pH 7.4) over 24–72 hours using LC-MS .
Q. What biological targets are implicated in its antimicrobial or anticancer activity?
- Methodology :
- Target Identification :
- Enzyme inhibition assays (e.g., thymidylate synthase or dihydrofolate reductase for anticancer activity).
- Microbial growth inhibition assays (MIC determination via broth microdilution) against Gram-positive/negative strains .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) to identify dysregulated pathways post-treatment.
Q. Which spectroscopic methods confirm structural integrity post-synthesis?
- Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, S–C stretch at ~700 cm) .
- NMR : Detect aromatic protons (δ 7.0–8.5 ppm for nitrobenzyl groups) and methoxy signals (δ 3.8–4.0 ppm) .
- MS : Confirm molecular ion [M+H] at m/z 473.2 (calculated) .
Q. What in vitro assays are suitable for preliminary bioactivity evaluation?
- Methodology :
- Antimicrobial : Broth microdilution (CLSI guidelines) with MIC values ≤16 µg/mL indicating potency .
- Anticancer : MTT assay (IC determination in cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can SAR studies optimize efficacy against resistant bacterial strains?
- Methodology :
-
Analog Synthesis : Modify substituents (e.g., nitrobenzyl to fluorobenzyl) to enhance membrane permeability.
-
Bioactivity Testing : Compare MIC values of analogs against methicillin-resistant Staphylococcus aureus (MRSA).
-
Computational Docking : Predict binding affinity to bacterial targets (e.g., DNA gyrase) using AutoDock Vina .
Substituent MIC (µg/mL) Target Binding Energy (kcal/mol) 4-Nitrobenzyl 8.0 -9.2 4-Fluorobenzyl 4.0 -10.5
Q. How to resolve contradictions between in vitro bioactivity and computational predictions?
- Methodology :
- Replicate Assays : Test under standardized conditions (e.g., consistent inoculum size, pH).
- Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Purity Reassessment : Eliminate impurities (>99% purity via preparative HPLC) .
Q. What methodologies address challenges in assessing in vivo pharmacokinetics?
- Methodology :
- Radiolabeling : Synthesize C-labeled compound for bioavailability studies.
- LC-MS/MS Quantification : Measure plasma/tissue concentrations in rodent models.
- Toxicity Screening : Acute toxicity via LD determination; hepatotoxicity via ALT/AST assays .
Q. How can computational modeling predict off-target interactions?
- Methodology :
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolism.
- QSAR Modeling : Corrogate substituent hydrophobicity (logP) with cytotoxicity .
Q. What experimental approaches evaluate synergistic effects with antimicrobials?
- Methodology :
- Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones.
- Time-Kill Curves : Assess bactericidal synergy over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
